Ethyl red

Content Navigation

For labs requiring precise endpoint determination in titrations within the pH 4.0-5.8 window, Ethyl Red offers a sharper transition than its dimethyl analog. • Distinct pKa ensures accurate endpoint for ammonia-HCl titrations. • Excellent solubility in alcohols enables consistent performance in non-aqueous systems. • Standardized quality with ≥95% purity for reliable analytical use.

CAS Number

Product Name

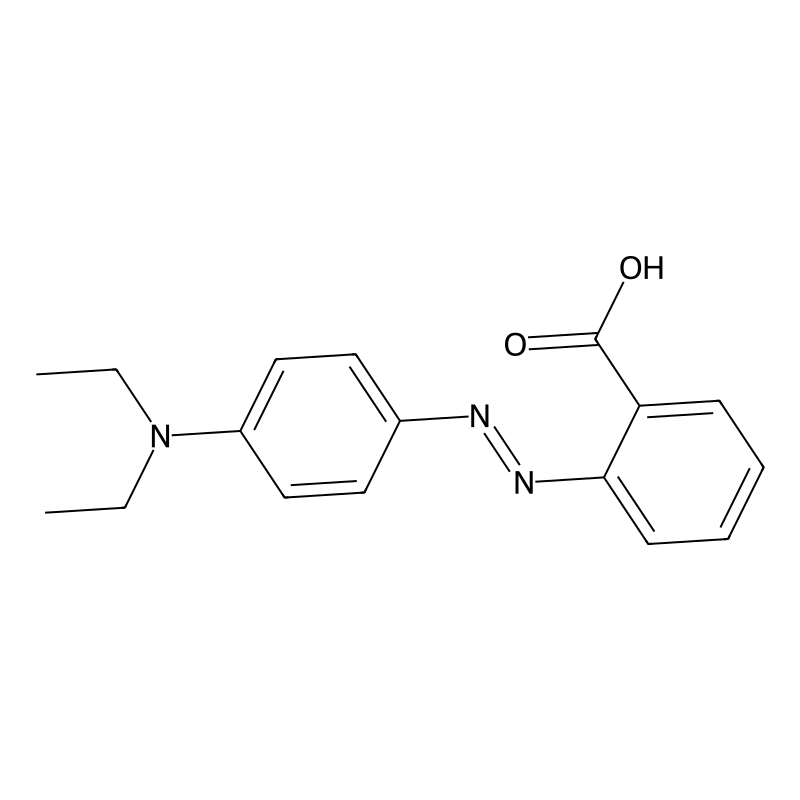

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Ethyl Red (CAS 76058-33-8) is an azo dye used as a pH indicator in analytical chemistry. Structurally, it is the N,N-diethyl analog of the more common Methyl Red. Its primary procurement-relevant attribute is its distinct visual color transition range from red to yellow, which occurs between pH 4.0 and 5.8. [1] Like its dimethyl analog, Ethyl Red is soluble in alcohols and only slightly soluble in water, making it suitable for preparing stock solutions for various titration systems.

Research Fit

Direct substitution of Ethyl Red with its common analog, Methyl Red, is inadvisable for precise analytical work. The seemingly minor structural change from two N,N-dimethyl groups to two N,N-diethyl groups critically alters the compound's electron density and steric environment. This results in a quantifiable shift in the acid dissociation constant (pKa), which defines the indicator's pH transition range. Methyl Red transitions between pH 4.4 and 6.2 (pKa ≈ 5.1), a significantly different range than Ethyl Red's 4.0 to 5.8. [REFS-1, REFS-2] This difference makes the two indicators non-interchangeable for titrations requiring an endpoint within these specific pH windows, as using the wrong indicator would lead to inaccurate endpoint determination.

Substitution Risk

Defined pH Transition Range Centered at a Lower pH Than Methyl Red

Ethyl Red provides a distinct visual transition range of 4.0–5.8, which is critically lower than the 4.4–6.2 range of its closest structural analog, Methyl Red. [REFS-1, REFS-2] This differentiation is based on a fundamental difference in the pKa values of the two indicators, making Ethyl Red suitable for specific titrations where the equivalence point falls within this lower, more acidic window.

| Evidence Dimension | Visual pH Transition Range |

| Target Compound Data | 4.0 – 5.8 |

| Comparator Or Baseline | Methyl Red: 4.4 – 6.2 |

| Quantified Difference | Transition range is shifted lower by approximately 0.4 pH units at both the start and end of the color change. |

| Conditions | Aqueous solution titrations. |

This allows for more accurate visual endpoint determination in titrations that conclude in the pH 4.0-5.8 range, where Methyl Red would change color prematurely or too gradually.

Enhanced Suitability for Non-Aqueous and Alcohol-Based Solvent Systems

Ethyl Red is documented as being soluble in alcohol and only slightly soluble in water. Its N,N-diethylamino group increases its lipophilicity compared to the N,N-dimethylamino group of Methyl Red, which is also soluble in alcohols but practically insoluble in water. This enhanced lipophilic character is a key selection criterion for non-aqueous titrations (e.g., in glacial acetic acid or dioxane), where indicator solubility and the exclusion of water are paramount for accuracy. [1]

| Evidence Dimension | Solvent System Compatibility |

| Target Compound Data | Soluble in alcohol, slightly soluble in water. |

| Comparator Or Baseline | Methyl Red: Soluble in ethanol, practically insoluble in water. |

| Quantified Difference | The diethylamino group provides increased lipophilicity, suggesting broader compatibility with organic and non-aqueous solvent systems compared to the dimethylamino group of Methyl Red. |

| Conditions | Preparation of indicator stock solutions for aqueous and non-aqueous titrations. |

This makes Ethyl Red a more reliable and processable choice for titrations in various organic solvents where Methyl Red's solubility or performance might be limiting.

Endpoint Indicator for Titrations of Weak Bases with Strong Acids

For titrations such as ammonia with hydrochloric acid, the equivalence point occurs in the acidic range (typically pH 5-6). Ethyl Red's transition range of 4.0-5.8 is well-suited to sharply and accurately capture this endpoint, offering a clear advantage over indicators that transition at higher pH values. [1]

Indicator for Acidimetry in Select Non-Aqueous or Mixed-Solvent Systems

In quality control or synthesis labs performing non-aqueous titrations of basic substances, indicator selection is critical. Due to its favorable solubility in organic solvents like alcohols, Ethyl Red is a suitable choice for systems where water interference must be minimized and consistent indicator performance is required. [2]

Application Fit Matrix

XLogP3

UNII

Other CAS

Wikipedia

Ethyl red

Explore Compound Types